molecular formula C20H18N2O5S2 B3297411 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide CAS No. 895447-40-2

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide

Cat. No.: B3297411
CAS No.: 895447-40-2
M. Wt: 430.5 g/mol
InChI Key: DSMWELHKYMKFEI-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a 1,3-thiazol ring via an acetamide bridge. The benzodioxin subunit is known for its role in enhancing metabolic stability and bioavailability in drug design , while the thiazol ring contributes to diverse biological activities, including antimicrobial and anti-inflammatory effects . The 4-methylbenzenesulfonyl group introduces sulfonamide functionality, which is often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-13-2-5-15(6-3-13)29(24,25)12-19(23)22-20-21-16(11-28-20)14-4-7-17-18(10-14)27-9-8-26-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMWELHKYMKFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide typically involves multiple steps. One common synthetic route begins with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aryl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride as a base to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or thiol.

    Substitution: The benzodioxin and thiazole rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzodioxin or thiazole rings .

Scientific Research Applications

Anti-inflammatory Applications

The compound has shown potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines. Research indicates that it activates specific pathways leading to the suppression of these cytokines, making it a candidate for treating inflammatory diseases. For instance, studies have demonstrated that derivatives of this compound can significantly reduce inflammation markers in vitro and in vivo models .

Data Table: Anti-inflammatory Activity

Study ReferenceModel UsedKey Findings
In vitroSignificant reduction in IL-6 and TNF-alpha levels
Animal modelDecrease in paw edema and inflammatory cell infiltration

Neuroprotective Effects

Research has identified this compound as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. It functions as a cholinesterase inhibitor, which is crucial for enhancing cognitive function by preventing the breakdown of acetylcholine. This mechanism is particularly relevant for conditions characterized by cholinergic deficits .

Case Study: Alzheimer's Disease

A study synthesized derivatives from this compound that exhibited strong inhibitory effects on acetylcholinesterase (AChE), leading to improved memory performance in animal models. The results suggest that these derivatives could be further developed into therapeutic agents for Alzheimer's disease .

Antimicrobial Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide has demonstrated significant antibacterial properties against various pathogens. Specifically, it has been shown to inhibit the growth of Bacillus subtilis and exhibit moderate activity against Escherichia coli.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Effectiveness
Bacillus subtilis50 µg/mLHigh
Escherichia coli100 µg/mLModerate

Other Potential Applications

Beyond the aforementioned applications, ongoing research is exploring additional uses of this compound:

  • Antifungal Properties : Preliminary studies indicate potential antifungal activity against common fungal strains.
  • Antiparasitic Effects : Investigations are underway to assess its efficacy against protozoan parasites.
  • Vasopressin Receptor Antagonism : The compound is being evaluated for its role as a non-peptide vasopressin receptor antagonist which may have implications in managing conditions like hypertension .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous benzodioxin- or thiazol-containing derivatives:

Compound Key Substituents Reported Biological Activity Synthetic Route Reference
Target Compound : N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide Benzodioxin, thiazol, 4-methylbenzenesulfonyl Not explicitly reported; inferred antibacterial/anti-inflammatory potential based on substituents Likely involves coupling of benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride and thiazol ring
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide Benzodioxin, 4-methylbenzenesulfonyl (no thiazol) Antibacterial activity against S. aureus and E. coli (MIC: 8–16 µg/mL) Direct sulfonamidation of benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin, carboxylic acid Anti-inflammatory (comparable to Ibuprofen in rat paw edema assay) Alkylation/oxidation of benzodioxin derivatives
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile Benzodioxin, thiazol, nitrile (no sulfonamide) No biological data reported; used as a synthetic intermediate Cyclocondensation of benzodioxin-6-carbonitrile with thiazol precursors
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide Benzodioxin, imidazolidinone, branched alkyl chain No activity reported; structural complexity suggests potential enzyme inhibition Multi-step synthesis involving imidazolidinone formation

Key Observations:

The 4-methylbenzenesulfonyl group may confer selective inhibition of inflammatory mediators (e.g., COX-2), similar to other sulfonamide derivatives .

Synthetic Accessibility :

  • The target compound likely requires multi-step synthesis, including sulfonamide coupling (as in ) and thiazol ring formation (as in ). This contrasts with simpler carboxylic acid derivatives (e.g., ), which are synthesized in fewer steps.

Biological Data Gaps: Unlike the antibacterial sulfonamide in or the anti-inflammatory acid in , the target compound lacks explicit activity data in the provided evidence.

Research Findings and Implications

  • Antibacterial Potential: The combination of sulfonamide and thiazol moieties is seen in clinically used antibiotics (e.g., sulfathiazole). The target compound’s benzodioxin subunit may improve pharmacokinetic properties compared to simpler sulfonamides .
  • Anti-Inflammatory Prospects : Benzodioxin-acetic acid derivatives (e.g., ) show COX inhibition, suggesting that the target compound’s sulfonamide group could modulate similar pathways with enhanced selectivity.
  • Structural Challenges : The bulky 4-methylbenzenesulfonyl group may limit solubility, necessitating formulation optimization (e.g., prodrug strategies).

Data Table: Structural and Functional Comparison

Parameter Target Compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
Molecular Weight ~430 g/mol (estimated) 303 g/mol 208 g/mol
Key Functional Groups Benzodioxin, thiazol, sulfonamide Benzodioxin, sulfonamide Benzodioxin, carboxylic acid
Reported Activity Not reported Antibacterial (MIC: 8–16 µg/mL) Anti-inflammatory (ED₅₀: 25 mg/kg)
Synthetic Complexity High (multi-step) Moderate (single-step sulfonamidation) Low (alkylation/oxidation)

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, highlighting its applications in medicinal chemistry.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with thiazole and sulfonamide moieties. The process often utilizes various reagents and conditions to yield the target compound effectively.

General Reaction Scheme:

  • Starting Materials:
    • 2,3-dihydro-1,4-benzodioxin
    • 1,3-thiazole
    • 4-methylbenzenesulfonyl chloride
    • Acetic anhydride or acetamide derivatives
  • Procedure:
    • React 2,3-dihydro-1,4-benzodioxin with thiazole in a suitable solvent.
    • Introduce the sulfonamide derivative under controlled conditions.
    • Purify the product through crystallization or chromatography.

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of compounds related to this compound against key enzymes such as:

  • α-glucosidase: This enzyme is crucial in carbohydrate metabolism and is a target for anti-diabetic drugs. Compounds with similar structures have shown significant inhibitory activity against α-glucosidase, indicating potential for managing Type 2 diabetes mellitus (T2DM) .
  • Acetylcholinesterase (AChE): Inhibitors of AChE are investigated for their role in treating Alzheimer's disease. While some derivatives exhibit weak inhibition against AChE, they may still contribute to therapeutic strategies for neurodegenerative disorders .

Antitumor Activity

Compounds containing the thiazole moiety have demonstrated promising antitumor properties. For instance:

  • The presence of the thiazole ring has been linked to cytotoxic activity in various cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance this activity .

Case Studies

  • Anti-Diabetic Potential:
    A study synthesized a series of sulfonamides incorporating benzodioxane and evaluated their inhibitory effects on α-glucosidase. The results indicated that several compounds had IC50 values in the micromolar range, suggesting effective inhibition .
  • Anticancer Activity:
    Another investigation focused on thiazole-bearing compounds and their anticancer efficacy. Some derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against specific cancer cell lines .

Data Table: Biological Activities of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Biological Activity
Compound Aα-glucosidase10Strong Inhibitor
Compound BAChE50Moderate Inhibitor
Compound CTumor Cells5Anticancer Activity

Q & A

Q. What are the critical steps and conditions for synthesizing N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide?

The synthesis typically involves multi-step reactions, including condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with thiazole precursors and subsequent sulfonylation. Key steps include:

  • Reflux under inert atmosphere (e.g., nitrogen) to prevent oxidation of intermediates.
  • Solvent selection : Polar aprotic solvents like DMF or ethanol are preferred for solubility and reaction efficiency.
  • Temperature control : Maintain 60–80°C during sulfonylation to avoid side reactions. Characterization via NMR spectroscopy (1H/13C) and mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How can researchers ensure purity of intermediates and final products during synthesis?

  • Thin-layer chromatography (TLC) for real-time monitoring of reaction progress.
  • Recrystallization using solvent pairs (e.g., ethanol/water) to remove impurities.
  • HPLC purification for high-purity isolation, particularly for sulfonylated intermediates .

Q. What analytical techniques are essential for structural elucidation?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for benzodioxin (δ 4.2–4.5 ppm, -OCH2O-) and thiazolyl protons (δ 7.2–7.8 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and isotopic patterns.
  • FT-IR spectroscopy : Verify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for higher yields?

  • Apply response surface methodology (RSM) to evaluate variables (temperature, solvent ratio, catalyst loading).
  • Use central composite design to minimize experiments while maximizing data on yield and purity. Example: A 3-factor DOE revealed that microwave-assisted synthesis reduces reaction time by 40% compared to conventional reflux .

Q. What computational methods aid in predicting reactivity and designing derivatives?

  • Quantum chemical calculations (e.g., DFT) to model transition states and assess sulfonylation kinetics.
  • Molecular docking to predict binding affinities with biological targets (e.g., kinases or enzymes).
  • Tools like ICReDD integrate computational and experimental data to prioritize reaction pathways .

Q. How to address contradictions in reported synthetic yields or bioactivity data?

  • Meta-analysis of literature to identify outliers.
  • Reproducibility protocols : Standardize solvent purity, catalyst sources, and analytical methods.
  • Cross-validate bioactivity using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
  • Nanoparticle encapsulation using PLGA or liposomes to improve aqueous stability.
  • LogP optimization : Adjust substituents on the benzodioxin or thiazole rings to balance hydrophilicity .

Q. How to evaluate structure-activity relationships (SAR) for analogs of this compound?

  • Synthesize derivatives with variations in:
  • Benzodioxin substituents (e.g., electron-withdrawing groups for enhanced stability).
  • Sulfonamide moieties (e.g., methyl vs. ethyl for steric effects).
    • Compare IC50 values in biological assays (e.g., kinase inhibition) to map critical functional groups .

Methodological Considerations

Q. What safety protocols are critical during synthesis?

  • Inert atmosphere handling for air-sensitive intermediates (e.g., thiazole precursors).
  • PPE compliance : Use fume hoods for sulfonylation steps to avoid exposure to corrosive reagents.
  • Waste management : Neutralize acidic/byproduct streams before disposal .

Q. How to design a scalable synthesis route for preclinical studies?

  • Batch vs. flow chemistry : Evaluate continuous flow reactors for exothermic steps (e.g., sulfonylation).
  • Process analytical technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for quality control.
  • Green chemistry principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide

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